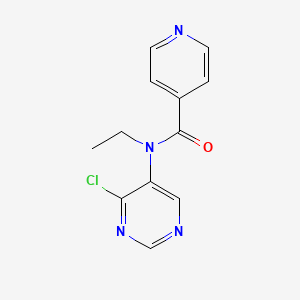
N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethylisonicotinamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyrimidine and ethylisonicotinamide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
Catalysts and Reagents: Common catalysts include bases like sodium ethoxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atom.
N-Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Scientific Research Applications
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of kinase inhibitors and antiviral agents.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Employed in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways, leading to altered cellular responses.
Binding Interactions: It forms specific binding interactions with its targets, which can be studied using techniques such as molecular docking and crystallography.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxypyrimidin-5-yl)-N-ethylisonicotinamide: Similar structure but with a hydroxyl group instead of chlorine.
N-(4-Methylpyrimidin-5-yl)-N-ethylisonicotinamide: Contains a methyl group at the 4-position.
N-(4-Bromopyrimidin-5-yl)-N-ethylisonicotinamide: Features a bromine atom at the 4-position.
Uniqueness
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
873686-91-0 |
|---|---|
Molecular Formula |
C12H11ClN4O |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-(4-chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H11ClN4O/c1-2-17(10-7-15-8-16-11(10)13)12(18)9-3-5-14-6-4-9/h3-8H,2H2,1H3 |
InChI Key |
VGNROFKTNWOXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CN=CN=C1Cl)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















